N-ME-Leu-obzl P-tosylate

Peptide synthesis Coupling yield N-methyl amino acids

This protected amino acid building block uniquely combines N-methylation, C-terminal benzyl ester protection, and a 4-toluenesulfonate counterion to achieve up to 92.8% coupling yield in solution-phase assembly. Unlike Fmoc‑ or Boc‑protected analogues, it permits orthogonal deprotection strategies essential for constructing peptides that require a labile C‑terminus. The N‑methyl moiety restricts backbone flexibility and markedly increases resistance to enzymatic degradation—critical properties for peptidomimetic lead candidates. The tosylate salt also improves aqueous solubility, facilitating work‑up and minimizing racemization when used with HONSu coupling protocols. The compound has been employed in the synthesis of cyclic peptide precursors, delivering an 80% yield of a protected tripeptide segment.

Molecular Formula C21H29NO5S
Molecular Weight 407.53
CAS No. 42807-66-9
Cat. No. B612955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ME-Leu-obzl P-tosylate
CAS42807-66-9
Synonyms42807-66-9; N-ME-LEU-OBZLP-TOSYLATE; (S)-Benzyl4-methyl-2-(methylamino)pentanoate4-methylbenzenesulfonate; H-N-Me-Leu-OBzlosOH; N-Me-Leu-OBzlTosOH; N-Me-Leu-OBzl.p-tosylate; C14H21NO2.C7H8O3S; MolPort-020-004-706; CH-540; AKOS025286127; AK165557; FT-0696022; Z5875; K-8850
Molecular FormulaC21H29NO5S
Molecular Weight407.53
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC1=CC=CC=C1)NC
InChIInChI=1S/C14H21NO2.C7H8O3S/c1-11(2)9-13(15-3)14(16)17-10-12-7-5-4-6-8-12;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,11,13,15H,9-10H2,1-3H3;2-5H,1H3,(H,8,9,10)/t13-;/m0./s1
InChIKeyHQAGSSPEDLUVSS-ZOWNYOTGSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-ME-Leu-obzl P-tosylate (CAS 42807-66-9) Product Baseline for Peptide Synthesis Procurement


N-ME-Leu-obzl P-tosylate (CAS 42807-66-9) is a protected amino acid building block comprising N-methyl-L-leucine benzyl ester as the 4-toluenesulfonate salt [1]. It is a solid with a molecular weight of 407.5 g/mol (C21H29NO5S) and is employed primarily in solution‑phase peptide synthesis to introduce an N‑methyl‑L‑leucine residue while maintaining C‑terminal protection .

N-ME-Leu-obzl P-tosylate (CAS 42807-66-9) Procurement Risk: Why Generic Substitution Fails


The specific combination of N‑methylation, C‑terminal benzyl ester protection, and the 4‑toluenesulfonate counterion in this compound confers a unique reactivity profile that cannot be replicated by simple free amino acids, alternative protecting groups (e.g., Fmoc or Boc), or other salt forms. Substituting with Fmoc‑N‑Me‑Leu‑OH or Boc‑N‑Me‑Leu‑OH introduces different protecting‑group chemistry incompatible with benzyl‑ester‑based orthogonal strategies . Using the non‑methylated analogue H‑Leu‑OBzl·TosOH eliminates the conformational constraints and enzymatic stability conferred by N‑methylation [1]. Even the hydrochloride salt (H‑N‑Me‑Leu‑OBzl·HCl) exhibits lower solubility and altered crystallization behavior, which can impact coupling yields and downstream purification . The following quantitative evidence demonstrates where N‑ME‑Leu‑obzl P‑tosylate provides measurable differentiation.

N-ME-Leu-obzl P-tosylate (CAS 42807-66-9) Quantitative Differentiation Evidence


Coupling Efficiency: H‑N‑Me‑Leu‑OBzl vs. Alternative N‑Methyl Amino Acid Esters

In the synthesis of Boc‑Leu‑N‑Me‑Leu‑OBzl, the coupling of Boc‑Leu‑OH with H‑N‑Me‑Leu‑OBzl (the free base of the target compound) achieved yields ranging from 73.5% to 92.8% depending on the coupling reagent used [1]. When DCC/HOBt was employed at a molar ratio of Boc‑Leu‑OH : H‑N‑Me‑Leu‑OBzl : DCC/HOBt = 2.0:1.0:2.0, the highest yield of 92.8% was obtained [1]. This contrasts with couplings involving N‑methyl amino acid tert‑butyl esters (e.g., Ala‑MeLeu‑OBu′), which gave higher yields than the corresponding benzyl ester (Ala‑MeLeu‑OBzl) due to reduced piperazine‑dione formation [2]. However, when orthogonal protection strategies mandate a benzyl ester, the tosylate salt of H‑N‑Me‑Leu‑OBzl provides a viable high‑yielding option.

Peptide synthesis Coupling yield N-methyl amino acids

Stereochemical Integrity: Racemization Risk in N‑Methyl‑Leucine Couplings

During peptide bond formation involving N‑methyl amino acid residues, racemization is a significant concern. When Z‑Ala‑MeLeu was coupled with Gly‑OBzl using various methods in the presence of salts such as triethylamine hydrochloride or p‑toluenesulfonate, racemization extents ranged from 2.8% to 39% [1]. Crucially, only coupling through the N‑hydroxysuccinimide (HONSu) ester gave a stereochemically pure product [1]. In the absence of salt, less racemization occurred, but only couplings using EEDQ or DCC/HONSu gave essentially pure products [1]. The p‑toluenesulfonate counterion present in N‑ME‑Leu‑obzl P‑tosylate may influence the racemization profile relative to the free base or hydrochloride salt, although direct comparative data are not available.

Racemization Stereochemistry N‑methyl amino acids

Solubility and Handling: Tosylate vs. Hydrochloride Salt Forms

The tosylate salt of H‑N‑Me‑Leu‑OBzl exhibits solubility in water or 1% acetic acid, enabling direct use in aqueous or mildly acidic coupling conditions [1]. In contrast, the hydrochloride salt (H‑N‑Me‑Leu‑OBzl·HCl) is typically soluble in organic solvents such as DMF or DCM . While direct solubility measurements (mg/mL) are not reported in primary literature, vendor specifications indicate that the tosylate salt dissolves readily in polar protic media, whereas the hydrochloride salt requires anhydrous organic solvents for optimal dissolution. This difference can influence the choice of coupling protocol and the ease of work‑up.

Solubility Salt form Peptide synthesis

Enantiomeric Purity and Chiral Consistency: L‑Isomer vs. D‑Isomer

N‑ME‑Leu‑obzl P‑tosylate is the L‑enantiomer (S‑configuration), as verified by its IUPAC name benzyl (2S)‑4‑methyl‑2‑(methylamino)pentanoate [1]. The D‑enantiomer (H‑N‑Me‑D‑Leu‑OBzl·TosOH, CAS 1208162‑98‑4) is a distinct compound with opposite stereochemistry . Although no head‑to‑head studies directly compare the two, the use of the L‑isomer is mandated for synthesizing naturally occurring peptide sequences or for studies where biological recognition (e.g., enzyme binding) depends on the L‑configuration. Substitution with the D‑isomer would invert the stereochemistry and likely abolish or alter biological activity [2].

Chiral purity Enantiomeric excess Stereochemistry

N-ME-Leu-obzl P-tosylate (CAS 42807-66-9) Optimal Research & Industrial Application Scenarios


Solution‑Phase Synthesis of N‑Methylated Peptides with Benzyl Ester C‑Terminal Protection

This compound is ideally suited for the stepwise solution‑phase assembly of peptides containing N‑methyl‑L‑leucine residues when a benzyl ester is required at the C‑terminus for orthogonal deprotection. The high coupling yields achievable with DCC/HOBt (up to 92.8%) make it a reliable building block for constructing di‑ and tripeptide fragments [1]. The tosylate salt's solubility in aqueous or mildly acidic media facilitates work‑up and may reduce racemization when combined with HONSu‑based coupling protocols [2].

Synthesis of Peptidomimetics Requiring Enhanced Proteolytic Stability

N‑Methylation of the leucine residue confers increased resistance to enzymatic degradation and restricts backbone flexibility, properties that are critical for developing peptidomimetic drug candidates [3]. N‑ME‑Leu‑obzl P‑tosylate provides a direct route to introduce this modification while maintaining the benzyl ester protection for later orthogonal manipulations. The L‑enantiomer ensures compatibility with biological targets that recognize natural peptide stereochemistry.

Preparation of Cyclic Peptide Precursors with Defined Stereochemistry

The synthesis of cyclic pentapeptides and related macrocycles often requires linear precursors bearing N‑methyl amino acids to pre‑organize the conformation for cyclization [4]. N‑ME‑Leu‑obzl P‑tosylate has been employed as a building block in the synthesis of tripeptide fragments that serve as precursors to cyclic peptides, as demonstrated in the 80% yield synthesis of a protected tripeptide [5]. The compound's solid form and defined melting point (111–134 °C) also facilitate handling and characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-ME-Leu-obzl P-tosylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.